1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro-
Description
The compound 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- belongs to the naphthalenone family, characterized by a partially hydrogenated naphthalene backbone with functional groups at specific positions.
Properties
IUPAC Name |
5-hydroxy-6-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPERCYGCDJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2O)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441733 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41552-12-9 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Demethylation and Nitration
Demethylation of Methoxy Precursors
A foundational route involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone to yield 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone, a key intermediate. This step typically employs boron tribromide (BBr₃) in dichloromethane at −78°C, achieving near-quantitative yields. The phenolic hydroxyl group generated here serves as a directing group for subsequent nitration.
Table 1: Demethylation Conditions and Outcomes
| Precursor | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 6-Methoxy-3,4-dihydro-1(2H)-naphthalenone | BBr₃ (3 eq) | CH₂Cl₂ | −78°C | 98 |
Regioselective Nitration
Nitration of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone introduces the nitro group at the C6 position, ortho to the hydroxyl group. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C achieves 72% yield, with minor para-substitution byproducts. Computational studies suggest the hydroxyl group’s electron-donating resonance effect directs electrophilic attack to the adjacent position.
Table 2: Nitration Optimization
| Substrate | Nitrating Agent | Acid Catalyst | Temperature | Yield (%) | Regioselectivity (ortho:para) |
|---|---|---|---|---|---|
| 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone | HNO₃ (1.5 eq) | H₂SO₄ | 0°C | 72 | 9:1 |
One-Pot Amination-Nitration Strategy
A scalable one-pot method converts phenols to nitroarenes via in situ amination. Mizuno and Yamano’s protocol employs 2-bromo-2-methylpropanamide and sodium hydroxide in dimethylacetamide (DMA) at 50–60°C, followed by nitration. This approach avoids intermediate isolation, achieving 63% overall yield.
Mechanistic Insights:
- Alkylation : The hydroxyl group is converted to a better-leaving group via bromide displacement.
- Nucleophilic Aromatic Substitution (SNAr) : Ammonia introduces an amine group, later oxidized to nitro under acidic conditions.
Table 3: One-Pot Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | 2-Bromo-2-methylpropanamide | DMA | 25–35°C | 5 | 85 |
| Nitration | HNO₃, H₂SO₄ | H₂O | 85–95°C | 1 | 74 |
Electrochemical Synthesis in Hexafluoroisopropanol (HFIP)
Recent advances in electrosynthesis enable direct coupling of naphthols to form polycyclic naphthalenones. Buchholz et al. demonstrated that HFIP solvent stabilizes radical intermediates, facilitating dehydrogenative sp²-sp² coupling. While their work focused on 4-methoxy-1-naphthol, adapting this method to 3,4-dihydro-5-hydroxy-1(2H)-naphthalenone could yield the nitro derivative via subsequent nitration.
Key Advantages:
- Solvent Control : HFIP’s high polarity and hydrogen-bonding capacity enhance regioselectivity.
- Diastereoselectivity : Electrochemical oxidation in flow cells minimizes overoxidation, achieving >90% diastereomeric excess.
Table 4: Electrochemical vs. Classical Nitration
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a quinone derivative.
Scientific Research Applications
Medicinal Chemistry
1(2H)-Naphthalenone derivatives have been studied for their potential as pharmacological agents. The compound's structural features allow it to interact with various biological targets. For instance:
- Antioxidant Activity : Research indicates that compounds related to naphthalenone can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Anticancer Properties : Some studies have shown that naphthalenone derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Other Compounds : It is utilized in the synthesis of various pharmaceuticals and agrochemicals. For example, it can be transformed into more complex structures through functional group modifications .
- Fluorescent Probes : Naphthalenone derivatives are being explored as fluorescent probes for biological imaging due to their photophysical properties .
Case Study 1: Antioxidant Mechanism
A study published in the Journal of Organic Chemistry examined the antioxidant mechanisms of naphthalenone derivatives. The findings revealed that these compounds could scavenge free radicals effectively, suggesting their potential use in treating conditions like cirrhosis and liver diseases .
Case Study 2: Anticancer Activity
In another study, researchers investigated the anticancer effects of a specific naphthalenone derivative on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. This positions naphthalenone derivatives as promising candidates for further drug development .
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, altering their function and triggering a cascade of biochemical events. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- with structurally related compounds based on substituents and properties:
Biological Activity
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- (CAS Number: 41552-12-9) is a synthetic compound belonging to the naphthalenone family. It has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article provides a comprehensive analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₁O₄ |
| Molecular Weight | 207.183 g/mol |
| CAS Number | 41552-12-9 |
| Melting Point | Not available |
| LogP | 2.3426 |
Antioxidant Activity
Recent studies have demonstrated that 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.
- Study Findings : In vitro assays indicated that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The IC50 value for radical scavenging activity was reported to be lower than that of standard antioxidants such as ascorbic acid.
Antibacterial Activity
The antibacterial potential of this compound has been explored against various bacterial strains.
- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antibacterial activity.
Anticancer Properties
1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- has also been investigated for its anticancer effects.
- Research Findings : In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators.
The biological activities of 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-6-nitro- can be attributed to its ability to interact with cellular signaling pathways:
- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : The compound modulates pathways related to apoptosis and cell proliferation by targeting specific kinases involved in cancer progression.
Q & A
Q. What are the recommended synthetic routes for introducing a nitro group into the 1(2H)-naphthalenone scaffold?
Methodological Answer: The nitro group can be introduced via electrophilic aromatic substitution (EAS) under controlled nitration conditions. For example, nitric acid (HNO₃) in acetic anhydride or mixed acid (H₂SO₄/HNO₃) at 0–5°C is commonly used. Prior protection of the hydroxyl group (e.g., acetylation) may be necessary to prevent undesired side reactions. Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical .
Q. How can the structure of 5-hydroxy-6-nitro-1(2H)-naphthalenone be confirmed?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare and NMR shifts with analogous compounds (e.g., 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone, CAS 3470-50-6). The nitro group induces deshielding in adjacent protons (δ ~8.5–9.0 ppm for aromatic H) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calc. for C₁₀H₉NO₄: 207.0533). Reference EPA/NIH spectral databases for fragmentation patterns .
- IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) functional groups.
Q. What safety protocols are essential when handling nitro-substituted dihydronaphthalenones?
Methodological Answer:
- Use fume hoods and explosion-proof equipment due to nitro group reactivity.
- Avoid contact with reducing agents (risk of exothermic decomposition).
- Store in amber vials under inert gas (argon/nitrogen) to prevent photodegradation .
Advanced Research Questions
Q. How does the nitro group’s position influence the compound’s electronic properties and reactivity?
Methodological Answer: The nitro group at C-6 creates a meta-directing effect, reducing electron density at C-5 and C-6. Computational modeling (DFT, e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals. Experimentally, cyclic voltammetry reveals redox behavior: nitro reduction peaks (Ep ~-0.5 V vs. Ag/AgCl) correlate with electron-withdrawing strength .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
- Chromatographic Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. hydroxyl positioning) by comparing unit cell parameters with known derivatives (e.g., 3,4,8-trihydroxy-6-methoxy analogs) .
- Isotopic Labeling : Introduce -nitro groups to track NMR splitting patterns and confirm substitution sites .
Q. How can stereochemical outcomes in dihydronaphthalenone derivatives be controlled during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-epichlorohydrin to induce asymmetry in fused-ring systems (e.g., 3,4-dihydro-5-[(2S)-oxiranylmethoxy] derivatives) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters in racemic mixtures .
- Circular Dichroism (CD) : Monitor optical activity to verify enantiomeric excess (ee >98%) post-synthesis.
Q. What are the environmental degradation pathways for nitro-substituted naphthalenones?
Methodological Answer:
- Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates hydroxylated byproducts (e.g., quinones) via radical intermediates. Monitor with LC-MS/MS .
- Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) reduce nitro groups to amines under anaerobic conditions. Use -labeled compounds to track mineralization to CO₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
